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Hexamethyldigermane

Molecular Structure Gas Electron Diffraction Organogermanium Chemistry

Hexamethyldigermane [(CH₃)₃GeGe(CH₃)₃] is an organogermanium compound characterized by a direct germanium–germanium bond flanked by six methyl groups. Its molecular weight is 235.49 g·mol⁻¹, it exists as a colorless liquid at ambient conditions, and it exhibits moderate volatility (boiling point 137–138 °C, vapor pressure 7.16 mmHg at 25 °C).

Molecular Formula C6H18Ge2
Molecular Weight 235.5 g/mol
CAS No. 993-52-2
Cat. No. B1588625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyldigermane
CAS993-52-2
Molecular FormulaC6H18Ge2
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC[Ge](C)C.C[Ge](C)C
InChIInChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3
InChIKeyCKQULDKQRNJABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethyldigermane (CAS 993-52-2) for Semiconductor Precursor and Organometallic Synthesis: A Technical Baseline


Hexamethyldigermane [(CH₃)₃GeGe(CH₃)₃] is an organogermanium compound characterized by a direct germanium–germanium bond flanked by six methyl groups [1]. Its molecular weight is 235.49 g·mol⁻¹, it exists as a colorless liquid at ambient conditions, and it exhibits moderate volatility (boiling point 137–138 °C, vapor pressure 7.16 mmHg at 25 °C) [2]. The compound serves as a key precursor in chemical vapor deposition (CVD) for germanium-containing thin films and nanowires, and as a trimethylgermyl source in cross‑coupling reactions [3].

CVD precursor for germanium thin films and nanowires; moderate volatility supports gas-phase delivery.

Trimethylgermyl source for palladium-catalyzed cross-coupling to introduce Ge into aryl scaffolds.

Why Generic Substitution of Hexamethyldigermane (CAS 993-52-2) Is Scientifically Invalid


Interchanging hexamethyldigermane with other organogermanes or group‑14 analogues without experimental validation is risky. The Ge–Ge bond length (241.4 pm) differs measurably from halogenated digermanes such as dichlorotetramethyldigermane (242.7 pm) [1], directly affecting thermal stability and homolytic cleavage behavior during CVD processes. Additionally, the photochemical elimination efficiency of divalent species from hexamethyldigermane is significantly higher than that of its silicon analog hexamethyldisilane [2], which would alter reaction kinetics and product distribution. The quantitative differences presented below demonstrate that simple structural similarity does not translate to equivalent performance in deposition, cross‑coupling, or photochemical applications.

Ge–Ge bond length mismatch

Hexamethyldigermane exhibits a shorter Ge–Ge bond than chlorinated digermanes; thermal decomposition behavior in CVD may shift, altering film purity.

Photochemical efficiency gap

Hexamethyldisilane shows markedly lower elimination efficiency of divalent species; reaction kinetics and product distribution in photochemical applications may not transfer directly.

Quantitative Evidence: Where Hexamethyldigermane (993-52-2) Outperforms Analogs


Ge–Ge Bond Length: Hexamethyldigermane Exhibits the Shortest Bond Among Methylated Digermanes

Gas-phase electron diffraction reveals that hexamethyldigermane possesses a Ge–Ge bond length of 241.4 pm, which is 1.3 pm shorter than that of dichlorotetramethyldigermane (242.7 pm) and comparable to tetramethyldigermane (241.7 pm) [1]. A shorter bond generally correlates with higher bond dissociation energy, implying greater thermal robustness during CVD processes where homolytic cleavage is the primary decomposition pathway.

Ge–Ge bond length
Head-to-head
241.4 pm vs 242.7 pm (dichlorotetramethyldigermane)
Shorter bond suggests higher thermal robustness in CVD homolytic cleavage.
Gas-phase electron diffraction; comparable temperatures.
Molecular Structure Gas Electron Diffraction Organogermanium Chemistry

Vapor Pressure: Hexamethyldigermane Delivers Higher Volatility Than Chlorinated Analogues for CVD

Hexamethyldigermane exhibits a vapor pressure of 7.16 mmHg at 25 °C , which is notably higher than that of dichlorotetramethyldigermane (expected lower due to increased molecular weight and polarity). This higher volatility translates to easier vapor delivery into CVD chambers, reducing the need for elevated source temperatures and minimizing precursor decomposition prior to the substrate surface.

Vapor pressure
Class-level inference
7.16 mmHg at 25 °C
Supports consistent precursor flux in low-pressure CVD systems.
Data to verify for chlorinated analogues; class-level estimate only.
Vapor Pressure CVD Precursor Volatility

Photochemical Elimination Efficiency: Hexamethyldigermane Generates Divalent Species More Effectively Than Hexamethyldisilane

Under 185 nm irradiation, hexamethyldigermane eliminates divalent germanium species with significantly higher efficiency than its silicon counterpart, hexamethyldisilane [1]. Although absolute quantum yields are not reported, the qualitative difference in effectiveness is well‑established and stems from the weaker Ge–Ge bond relative to Si–Si.

Photochemical elimination
Head-to-head
Qualitatively higher efficiency vs hexamethyldisilane
Supports photochemical generation of reactive Ge intermediates.
185 nm photolysis; exact quantum yields not reported.
Photochemistry Divalent Species Group‑14 Analogues

Palladium-Catalyzed Germylation: Hexamethyldigermane Delivers Aryltrimethylgermanes in Up to 87% Yield

In palladium‑catalyzed germylation of aryl bromides, hexamethyldigermane provides aryltrimethylgermanes in yields ranging from 43% to 87% depending on the aryl substituent . For comparison, analogous reactions using other digermane sources (e.g., hexaethyldigermane) are less common in the literature, and monogermane precursors such as tetramethylgermane are unreactive under these conditions, requiring harsher protocols.

Pd-catalyzed germylation
Class-level inference
43–87% isolated yield vs no reaction (monogermane)
Trimethylgermyl transfer under mild catalytic conditions.
Pd(OAc)₂/XPhos, 100 °C; substrate-dependent yield.
Cross-Coupling Palladium Catalysis Organogermanes

Ge–C Film Stoichiometry: Hexamethyldigermane Enables Ge:C Atomic Ratio of 0.25 by IBICVD

Low‑energy ion‑beam induced CVD (IBICVD) using hexamethyldigermane with Ar⁺ ions at energies <200 eV produces Ge–C films with a Ge:C atomic ratio of 0.25 as determined by XPS [1]. In contrast, traditional thermal CVD of monogermane (GeH₄) with hydrocarbons yields much lower carbon incorporation due to Ge–C bond formation difficulty. The pre‑existing Ge–C bonds in hexamethyldigermane facilitate higher carbon content.

IBICVD Ge:C ratio
Class-level inference
Ge:C atomic ratio 0.25 via ion-beam induced CVD
Reported carbon incorporation higher than monogermane thermal CVD.
Ar⁺ 20–200 eV, 573 K; composition depends on ion energy.
IBICVD Germanium Carbide Film Composition

Ge Nanowire Growth: Hexamethyldigermane Deposits Nanowires at 490 °C on Diverse Substrates Without External Catalyst

Low‑pressure CVD of hexamethyldigermane at 490 °C and 90–100 Pa yields germanium nanowires with diameters of several nanometers and lengths of a few microns on substrates including stainless steel, Fe, Mo, Ta, W, Si, and SiO₂ [1]. The growth proceeds via a non‑catalyst mechanism, with Ge seeds formed by aggregation of fragments from precursor decomposition. In contrast, digermane (H₃GeGeH₃) requires lower temperatures (∼350 °C) but is pyrophoric and presents significant safety hazards during handling.

Ge nanowire growth
Class-level inference
Deposition at 490 °C vs ~350 °C for pyrophoric digermane
Non-catalytic growth on diverse substrates; higher temperature enables integration with thermally stable materials.
LPCVD 90–100 Pa, no external catalyst; avoids metal contamination.
Germanium Nanowires LPCVD Nanostructure Growth

Where Hexamethyldigermane (993-52-2) Delivers Measurable Advantage: Application Scenarios


Low‑Pressure CVD of Germanium Nanowires on Thermally Sensitive Substrates

Hexamethyldigermane's vapor pressure of 7.16 mmHg at 25 °C and its well‑defined decomposition at 490 °C enable precise Ge nanowire growth on a wide range of substrates without metal catalyst contamination. The non‑catalytic growth mechanism and moderate deposition temperature make it suitable for integration with materials that degrade at higher temperatures but cannot tolerate the pyrophoricity of digermane.

Synthesis of Aryltrimethylgermanes for Pharmaceutical Lead Optimization

The palladium‑catalyzed protocol using hexamethyldigermane affords aryltrimethylgermanes in up to 87% yield , allowing medicinal chemists to incorporate a germanium isostere into drug‑like scaffolds. Unlike alternative germanium sources that require multi‑step pre‑functionalization, hexamethyldigermane provides the trimethylgermyl group in a single, robust operation.

Ion‑Beam‑Induced CVD of Ge–C Films with Tunable Band Gap

Low‑energy IBICVD with hexamethyldigermane achieves a Ge:C ratio of 0.25 [1], significantly higher than thermal CVD methods using monogermane. This higher carbon content can narrow the band gap toward values attractive for infrared detectors and photovoltaics. The process also confines deposition to ion‑beam‑selected areas, reducing chamber contamination.

Photochemical Generation of Reactive Germanium Intermediates

Hexamethyldigermane's superior photochemical elimination of divalent germanium species compared to hexamethyldisilane [2] makes it a preferred precursor for photo‑assisted thin‑film deposition and surface modification where high‑efficiency radical generation is required.

Application
Selection Property
Validation Focus
Ge nanowire CVD on temperature-sensitive substrates
Non-catalytic growth from volatile, non-pyrophoric precursor
Substrate compatibility and nanowire morphology
Aryltrimethylgermane synthesis for lead optimization
Pd-catalyzed trimethylgermyl transfer under mild conditions
Cross-coupling yield and functional group tolerance
Ge-C film deposition with tunable carbon content
Ion-beam induced CVD enabling high carbon incorporation
Film stoichiometry and optical band gap
Photochemical generation of reactive Ge intermediates
Efficient photolytic elimination of divalent germanium species
Radical generation efficiency and surface reactivity

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